Duocarmycin DM free base

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

双卡霉素 DM(游离碱)是双卡霉素类DNA烷化细胞毒素的合成类似物。 这些化合物以其极强的细胞毒性而闻名,主要用于癌症研究,因为它们能够与DNA的小沟结合并在N3位置烷化核碱基腺嘌呤 。 这种不可逆的烷化作用会破坏核酸结构,导致肿瘤细胞死亡 .

准备方法

合成路线和反应条件

双卡霉素 DM(游离碱)的合成涉及多个步骤,从市售的起始原料开始。 关键步骤包括形成特征性的弯曲吲哚结构和螺环丙基环己二烯酮亲电子体。 反应条件通常涉及在受控温度下使用强碱和亲核试剂,以确保产物的正确立体化学和产率.

工业生产方法

双卡霉素 DM(游离碱)的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地减少副产物的形成。 该化合物通常使用色谱技术纯化,并使用光谱方法进行表征.

化学反应分析

反应类型

双卡霉素 DM(游离碱)经历了几种类型的化学反应,包括:

氧化和还原: 这些反应可以修饰分子上的官能团,可能会改变其活性.

常用试剂和条件

这些反应中常用的试剂包括强碱(如氢化钠)、亲核试剂(如烷基卤化物)和氧化剂(如高锰酸钾)。 反应通常在惰性气氛下进行,以防止不必要的副反应.

主要产品

科学研究应用

Efficacy in Cancer Models

- Acute Myeloid Leukemia (AML) : Recent studies have demonstrated that duocarmycin derivatives, such as DSA, exhibit significant cytotoxicity against AML cell lines. For instance, DSA induced DNA double-strand breaks (DSBs), leading to decreased cell proliferation and increased apoptosis at picomolar concentrations. The IC50 values for DSA were reported as 11.12 pM for Molm-14 cells and 112.7 pM for HL-60 cells, showcasing its potency .

- Solid Tumors : Duocarmycin-based antibody-drug conjugates (ADCs) have shown promise in targeting solid tumors. For example, MGC018, an ADC targeting B7-H3, exhibited potent antitumor activity in preclinical models and demonstrated bystander killing effects on neighboring tumor cells . This characteristic is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.

Drug Delivery Systems

The development of ADCs incorporating duocarmycin DM has enhanced its therapeutic potential by improving selectivity and reducing systemic toxicity. These conjugates are designed to release the active drug selectively within tumor cells upon internalization, thereby maximizing efficacy while minimizing damage to healthy tissues.

Notable ADC Developments

- SYD983/SYD985 : These HER2-targeting ADCs utilize duocarmycin as a payload linked through a cleavable linker. Preclinical evaluations indicated that these ADCs could effectively target low HER2-expressing breast cancers, suggesting a broader application for duocarmycins in various cancer types .

- Cyanine-Caged Duocarmycins : Research has focused on developing photoactivatable duocarmycin conjugates that can be activated by light exposure, allowing for spatial control over drug release. This method enhances the therapeutic index by limiting drug activity to targeted areas .

Case Studies

- MGC018 in Tumor Models : In preclinical studies using human tumor xenografts, MGC018 demonstrated significant tumor regression and prolonged survival compared to control treatments. The favorable pharmacokinetic profile observed in cynomolgus monkeys further supports its potential for clinical application .

- DSA in AML Treatment : A study investigating the effects of DSA on AML cell lines revealed that it not only induced apoptosis but also modulated gene expression related to DNA repair mechanisms, highlighting its multifaceted role in cancer therapy .

Summary of Findings

| Application Area | Findings |

|---|---|

| Acute Myeloid Leukemia | DSA shows potent cytotoxicity with IC50 values in the picomolar range; induces apoptosis and DNA damage. |

| Solid Tumors | MGC018 exhibits significant antitumor activity; effective against B7-H3-positive tumors. |

| Drug Delivery Systems | ADCs enhance selectivity; cyanine-caged conjugates allow for light-activated drug release. |

作用机制

相似化合物的比较

双卡霉素 DM(游离碱)以其高效力和特异的作用机制而独树一帜。类似的化合物包括:

CC-1065: 另一种具有类似机制但结构不同的DNA烷化剂.

阿多泽林、比泽林和卡泽林: 双卡霉素的合成类似物,其抗癌特性已被研究.

奥瑞他汀、卡里切霉素、喜树碱、柔红霉素/阿霉素、美登素、吡咯并苯并二氮杂卓: 其他用于ADC的细胞毒性剂类别.

这些化合物具有与DNA结合并破坏其功能的能力,但双卡霉素 DM(游离碱)以其与小沟的特异性结合及其独特的结构特征而著称 .

生物活性

Duocarmycin DM free base is a member of the duocarmycin family, a group of highly potent cytotoxic agents derived from the bacterium Streptomyces. These compounds are recognized for their unique mechanisms of action, primarily involving DNA alkylation, which leads to significant antitumor activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as a DNA minor-groove alkylator . Its mechanism involves the formation of covalent bonds with adenine bases in DNA, disrupting the double helix structure and inhibiting both replication and transcription processes. This selective targeting of DNA's minor groove allows for a potent cytotoxic effect on rapidly dividing cancer cells.

- Chemical Structure : Duocarmycins possess a DNA-binding unit that ensures specificity towards adenine bases, an amide linking subunit for proper positioning within the DNA helix, and an alkylating unit that initiates the covalent bond formation.

- Covalent Adduct Formation : The interaction with DNA results in the formation of covalent adducts, which ultimately leads to DNA double-strand breaks (DSBs), triggering apoptotic pathways in affected cells.

Efficacy in Cancer Models

Recent studies have demonstrated the effectiveness of this compound across various cancer cell lines. Below is a summary of key findings from relevant research:

| Cell Line | IC50 (pM) | Mechanism | Outcome |

|---|---|---|---|

| Molm-14 (AML) | 11.12 | Induction of DSBs | Increased apoptosis and reduced proliferation |

| HL-60 (AML) | 112.7 | Cell cycle arrest at G2/M phase | Enhanced apoptosis rates |

| MDA-MB-468 (Breast) | Not specified | Targeting EGFR+ cells | Selective internalization and cytotoxicity |

| Other leukemia lines | Varies | Activation of apoptotic pathways | Significant reduction in cell viability |

Case Studies

- Acute Myeloid Leukemia (AML) : A study involving human AML cell lines (Molm-14 and HL-60) showed that treatment with Duocarmycin DM resulted in significant DNA damage characterized by DSBs. The compound induced cell cycle arrest and apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic candidate for AML treatment .

- Breast Cancer Models : In vitro experiments demonstrated that Duocarmycin DM effectively targeted EGFR-positive breast cancer cells, leading to selective cytotoxic effects while sparing non-target cells .

Research Findings

Research has consistently shown that Duocarmycin DM exhibits remarkable potency against various cancer types due to its ability to induce apoptosis through multiple pathways:

- Apoptotic Pathways : Studies indicate activation of caspases and increased levels of reactive oxygen species (ROS) contribute to the apoptotic effects observed in treated cells .

- Gene Regulation : RNA sequencing analyses have revealed that Duocarmycin DM regulates several genes associated with DNA repair mechanisms and apoptosis, further elucidating its role in cellular responses to DNA damage .

Future Directions

Despite promising preclinical data, further research is essential to fully understand the toxicological profiles and clinical applicability of this compound. The development of novel drug delivery systems, such as antibody-drug conjugates (ADCs), is underway to enhance its therapeutic index while minimizing off-target effects .

属性

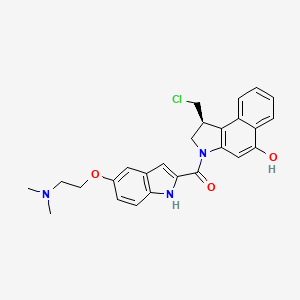

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJJXUVWWGDA-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。